CO1686-DA
CAS No.:
Cat. No.: VC20735223
Molecular Formula: C24H26F3N7O2
Molecular Weight: 501.5
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H26F3N7O2 |
---|---|
Molecular Weight | 501.5 |
SMILES | NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1 |
Appearance | white solid powder |
Introduction
CO-1686, or Rociletinib, is an oral, irreversible inhibitor of EGFR mutations. It was developed to overcome resistance to first- and second-generation EGFR inhibitors, particularly the T790M mutation, which is a common resistance mechanism to these earlier drugs .
Mechanism of Action
CO-1686 works by covalently binding to the EGFR kinase domain, specifically targeting mutant forms of EGFR while sparing wild-type EGFR. This selectivity reduces the risk of adverse effects associated with wild-type EGFR inhibition, such as skin rash and diarrhea .
Efficacy and Clinical Trials
CO-1686 has shown promising efficacy in clinical trials, particularly in patients with NSCLC harboring EGFR mutations. It has been investigated in various studies, including the TIGER-1 trial, which aimed to compare its efficacy with erlotinib in patients with advanced NSCLC .
Clinical Trial Outcomes
Structural Basis and Selectivity
The structural basis of CO-1686's selectivity for mutant EGFR involves its anilinopyrimidine core, which forms hydrogen bonds with the kinase domain. The methoxyl and trifluoromethyl groups play crucial roles in enhancing affinity for the T790M mutation while avoiding wild-type EGFR .
Structural Features and Binding Affinity
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